![molecular formula C6H12F2O B1435150 4,4-Difluoro-2,2-dimethylbutan-1-ol CAS No. 1909328-13-7](/img/structure/B1435150.png)
4,4-Difluoro-2,2-dimethylbutan-1-ol
Overview
Description
4,4-Difluoro-2,2-dimethylbutan-1-ol, also known as 4,4-DFDMB, is a synthetic alcohol compound with a variety of applications in both scientific research and industrial processes. It is a clear, colorless liquid with a mild odor, and is a derivative of butan-1-ol, which is a common type of alcohol. 4,4-DFDMB is used as a reagent in many organic synthesis reactions, and it is also used as a catalyst in the production of certain pharmaceuticals and other chemicals. Additionally, 4,4-DFDMB has several physiological and biochemical effects, and is being studied for potential applications in the medical field.
Scientific Research Applications
Plastic Crystalline Phases and Dynamics
4,4-Difluoro-2,2-dimethylbutan-1-ol and its isomeric alcohols exhibit rich solid-state polymorphism, including plastic crystalline phases and glass phases. Fast field cycling 1H NMR relaxometry was employed to investigate the dynamics of these alcohols in liquid and plastic crystalline phases. The study provided insights into internal motions, overall molecular reorientations, and molecular self-diffusion, highlighting significant changes in dynamics and phase behavior transitions (Carignani et al., 2018).
Synthesis and Characterization
A novel method for protecting sulfonic acids was developed using the 'safety-catch' principle, where 2,2-dimethylbutane-1,4-diol played a crucial role. This method facilitated the selective synthesis of taurine derivatives, showcasing the potential of 4,4-Difluoro-2,2-dimethylbutan-1-ol in advanced synthetic chemistry (Seeberger et al., 2007).
Reactivity and Mechanism Studies
The reactivity and mechanisms of compounds related to 4,4-Difluoro-2,2-dimethylbutan-1-ol, like 2,3-dimethylbuta-1,3-diene, were studied in various reactions. For instance, the oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene was investigated, revealing complex reaction pathways and proposing tentative mechanisms (Astakhova et al., 2017).
properties
IUPAC Name |
4,4-difluoro-2,2-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-6(2,4-9)3-5(7)8/h5,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPUKIAQBQHCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,2-dimethylbutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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